Cas no 425608-38-4 (N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine)

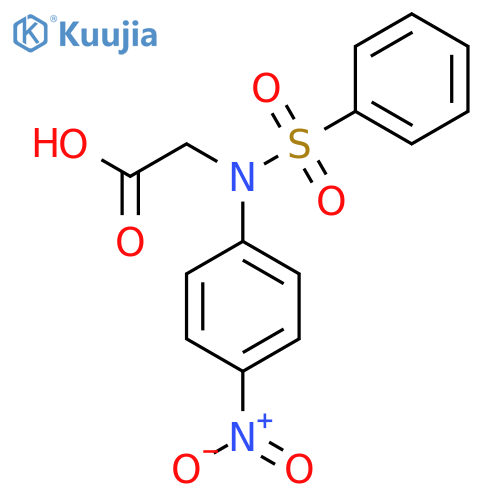

425608-38-4 structure

商品名:N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine

CAS番号:425608-38-4

MF:C14H12N2O6S

メガワット:336.319882392883

MDL:MFCD01012490

CID:4714138

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine 化学的及び物理的性質

名前と識別子

-

- N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine

- CBKinase1_013499

- CBKinase1_001099

- Cambridge id 6188880

- ADAL1027977

- ST51015442

- glycine, N-(4-nitrophenyl)-N-(phenylsulfonyl)-

- 2-[N-(benzenesulfonyl)-4-nitroanilino]acetic acid

- 2-[N-(4-nitrophenyl)benzenesulfonamido]acetic acid

- 2-[(4-nitrophenyl)(phenylsulfonyl)amino]acetic acid

-

- MDL: MFCD01012490

- インチ: 1S/C14H12N2O6S/c17-14(18)10-15(11-6-8-12(9-7-11)16(19)20)23(21,22)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)

- InChIKey: ALETTZCGJDGEAG-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(N(CC(=O)O)C1C=CC(=CC=1)[N+](=O)[O-])(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 525

- トポロジー分子極性表面積: 129

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 590.0±60.0 °C at 760 mmHg

- フラッシュポイント: 310.6±32.9 °C

- じょうきあつ: 0.0±1.7 mmHg at 25°C

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB417804-10 g |

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine |

425608-38-4 | 10 g |

€539.60 | 2023-07-19 | ||

| abcr | AB417804-500mg |

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine; . |

425608-38-4 | 500mg |

€157.00 | 2025-02-20 | ||

| abcr | AB417804-10g |

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine; . |

425608-38-4 | 10g |

€525.00 | 2025-02-20 | ||

| A2B Chem LLC | BA35854-500mg |

N-(4-Nitrophenyl)-n-(phenylsulfonyl)glycine |

425608-38-4 | >95% | 500mg |

$370.00 | 2024-04-20 | |

| A2B Chem LLC | BA35854-5g |

N-(4-Nitrophenyl)-n-(phenylsulfonyl)glycine |

425608-38-4 | >95% | 5g |

$564.00 | 2024-04-20 | |

| A2B Chem LLC | BA35854-10g |

N-(4-Nitrophenyl)-n-(phenylsulfonyl)glycine |

425608-38-4 | >95% | 10g |

$689.00 | 2024-04-20 | |

| abcr | AB417804-25 g |

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine |

425608-38-4 | 25 g |

€1,115.80 | 2023-07-19 | ||

| abcr | AB417804-500 mg |

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine |

425608-38-4 | 500MG |

€151.00 | 2022-08-31 | ||

| abcr | AB417804-1g |

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine; . |

425608-38-4 | 1g |

€173.00 | 2025-02-20 | ||

| TRC | N137610-2000mg |

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine |

425608-38-4 | 2g |

$ 505.00 | 2022-06-03 |

N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

425608-38-4 (N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:425608-38-4)N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine

清らかである:99%

はかる:5g

価格 ($):302.0